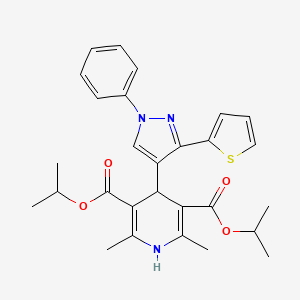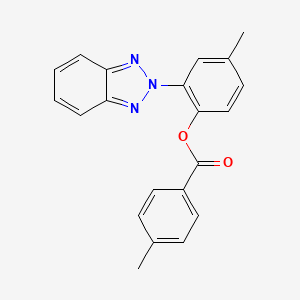
N,N-dimethyl-1-phenyl-N-(prop-2-en-1-yl)hex-5-en-1-yn-3-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1-phenyl-N-(prop-2-en-1-yl)hex-5-en-1-yn-3-aminium is a complex organic compound characterized by its unique structure, which includes a phenyl group, a dimethylamino group, and an alkyne
Preparation Methods
The synthesis of N,N-dimethyl-1-phenyl-N-(prop-2-en-1-yl)hex-5-en-1-yn-3-aminium typically involves multiple steps. One common method includes the reaction of N,N-dimethyl-1-phenylpropan-2-amine with propargyl bromide under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as alkylation or acylation, to introduce the hex-5-en-1-yn-3-aminium moiety . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N,N-dimethyl-1-phenyl-N-(prop-2-en-1-yl)hex-5-en-1-yn-3-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Scientific Research Applications
N,N-dimethyl-1-phenyl-N-(prop-2-en-1-yl)hex-5-en-1-yn-3-aminium has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-phenyl-N-(prop-2-en-1-yl)hex-5-en-1-yn-3-aminium involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
N,N-dimethyl-1-phenyl-N-(prop-2-en-1-yl)hex-5-en-1-yn-3-aminium can be compared with similar compounds, such as:
N,N-dimethyl-1-phenylpropan-2-amine: Similar in structure but lacks the alkyne and hex-5-en-1-yn-3-aminium moieties.
N,N-dimethyl-2-propyn-1-amine: Contains a propargyl group but differs in the overall structure and functional groups.
N,N-dimethyl-1-phenylethylamine: Similar phenyl and dimethylamino groups but differs in the carbon chain length and functional groups.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22N+ |
|---|---|
Molecular Weight |
240.36 g/mol |
IUPAC Name |
dimethyl-(1-phenylhex-5-en-1-yn-3-yl)-prop-2-enylazanium |
InChI |
InChI=1S/C17H22N/c1-5-10-17(18(3,4)15-6-2)14-13-16-11-8-7-9-12-16/h5-9,11-12,17H,1-2,10,15H2,3-4H3/q+1 |
InChI Key |
DYTTXXJDSOOLPC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CC=C)C(CC=C)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,2-dichloroethenyl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B11622456.png)


![3-(4-Ethoxy-3-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B11622463.png)
![3-[2-(biphenyl-4-yl)-2-oxoethyl]-6-(4-bromophenyl)-3,5,5-trimethyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B11622481.png)
![(5E)-1-[4-(Adamantan-1-YL)phenyl]-5-{[5-(morpholin-4-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11622502.png)

![Dimethyl 4-(2-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622518.png)
![methyl 2-(3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622523.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622529.png)
![2-[(4-Bromobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11622533.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11622543.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B11622547.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622553.png)
